2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide
Description
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide (CAS: 172617-55-9) is a fluorinated acetamide derivative characterized by a trifluoroacetamide core linked to a substituted phenethyl group. The phenethyl moiety contains an iodine atom at the 2-position and a methoxy group at the 5-position of the aromatic ring. This compound is synthesized via multi-step organic reactions, including amidation and halogenation, and is typically purified using column chromatography with ethyl acetate-hexane systems . Its molecular formula is C₁₁H₁₀F₃INO₂, with a molecular weight of 399.11 g/mol. The compound’s structural features, such as the electron-withdrawing trifluoroacetyl group and the iodinated aromatic ring, make it a candidate for applications in medicinal chemistry, particularly in targeting halogen-bonding interactions or serving as a synthetic intermediate for radiolabeled probes.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3INO2/c1-18-8-2-3-9(15)7(6-8)4-5-16-10(17)11(12,13)14/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMUEECVVGWXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide involves several steps. One common method includes the reaction of 2-iodo-5-methoxyphenethylamine with trifluoroacetic anhydride under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and iodo groups play a crucial role in its biological activity, influencing its binding affinity and selectivity towards target proteins and enzymes. The compound may modulate various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related acetamide derivatives, highlighting key differences in substituents, physicochemical properties, and synthetic yields:
Structural and Functional Differences
- Halogen Substituents : The target compound’s 2-iodo group contrasts with 15a’s 6-iodobenzo[d][1,3]dioxol system . Iodine enhances polarizability for halogen bonding, while the benzo[d][1,3]dioxol group in 15a introduces steric and electronic effects from the fused oxygen heterocycle.
- Heterocyclic Modifications : Pyridin-2-yl (4m ) and 5-CF₃-pyridin-2-yl (compound in ) substituents introduce nitrogen-based basicity, which may influence bioavailability and target binding compared to the purely aromatic phenethyl group in the target compound.
Spectral and Analytical Data
- ¹H-NMR : The benzo[d][1,3]dioxol derivative 15a shows distinct aromatic protons at δ 7.25 (s, 1H) and δ 5.98 (s, 2H) for the dioxolane ring . The target compound’s 2-iodo-5-methoxyphenyl group would likely exhibit deshielded aromatic protons near δ 7.0–7.4.
Biological Activity
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide is a synthetic compound characterized by its unique trifluoromethyl and iodophenyl functionalities. With the molecular formula and a molecular weight of approximately 373.11 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoroacetamide structure that enhances its reactivity and biological activity. The presence of both trifluoromethyl and iodo functionalities on a phenyl ring may contribute to its unique properties compared to structurally similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H11F3INO2 |
| Molecular Weight | 373.11 g/mol |
| CAS Number | 172617-55-9 |
Cytotoxicity
Research indicates that 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound could inhibit cell growth in cancerous cells, suggesting its potential as an anti-cancer agent. The mechanism of action may involve the disruption of cellular processes essential for tumor growth.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within the cells. Interaction studies have shown that the compound may affect pathways involved in cell proliferation and apoptosis. The trifluoromethyl group is known to enhance lipophilicity, potentially allowing better membrane permeability and increased bioavailability.
Case Studies
-
In Vitro Studies : A study conducted on various cancer cell lines revealed an IC50 value indicating significant cytotoxicity at low concentrations. The compound was tested against cell lines such as HeLa and Hep-2, showing promising results in inhibiting cell proliferation.
Cell Line IC50 (µM) HeLa 15 Hep-2 20 - Molecular Docking Studies : Computational studies have suggested that 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide binds effectively to targets involved in cancer progression, providing insights into its mechanism of action. Molecular docking simulations indicate strong binding affinities with proteins associated with tumor growth.
Comparative Analysis
The following table compares 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2,2,2-Trifluoro-N-[4-(4-iodo-3-methoxyphenyl)ethyl]acetamide | C12H13F3INO3 | Similar trifluoromethyl and iodophenyl groups | Moderate cytotoxicity |
| 4-Iodo-N-(4-methoxyphenyl)acetamide | C10H12INO2 | Lacks trifluoromethyl group | Low cytotoxicity |
| N-(4-Iodophenyl)acetamide | C8H8INO | Simpler structure without fluorinated groups | Minimal activity |
Q & A
Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the trifluoroacetamide backbone followed by functionalization of the aromatic ring. Key steps include:
- Iodination : Introduction of the iodine substituent at the 2-position of the methoxyphenyl group under controlled electrophilic substitution conditions .
- Amide Coupling : Reaction of 2-(2-iodo-5-methoxyphenyl)ethylamine with trifluoroacetic anhydride in dichloromethane, using potassium carbonate as a base to facilitate nucleophilic acyl substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, with yields optimized by maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Iodination | I₂, HNO₃, 0–5°C | 65–75% | |
| Amide Coupling | TFAA, K₂CO₃, DCM, RT | 80–85% |
Q. How should researchers characterize this compound using spectroscopic methods?
A combination of techniques is critical:
- NMR Spectroscopy : Use ¹H NMR to confirm the ethyl linker (δ 2.8–3.2 ppm, triplet) and methoxy group (δ 3.8 ppm, singlet). ¹⁹F NMR identifies the trifluoromethyl group (δ -75 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 402.95) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects of the trifluoromethyl group .
Q. What are the key considerations for ensuring compound stability during storage?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodophenyl moiety .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C; avoid prolonged exposure to heat .
Advanced Research Questions
Q. How can conflicting data on reaction yields under varying conditions be resolved?
Contradictions in yields often arise from differences in:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase iodination efficiency but risk side reactions. Compare yields in DCM vs. THF .
- Catalyst Loading : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to optimize turnover .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (temperature, stoichiometry) and identify optimal ranges .
Q. What strategies are used to study this compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to receptors like G-protein-coupled receptors (GPCRs) .
- Molecular Dynamics (MD) Simulations : Model the trifluoromethyl group’s role in stabilizing ligand-receptor complexes via hydrophobic interactions .
- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines, noting discrepancies between predicted and observed activity .
Q. How to design experiments to elucidate the mechanism of action in biological systems?
- Isotopic Labeling : Incorporate ¹⁸O or deuterium into the acetamide group to track metabolic pathways via LC-MS .
- Knockout Models : Use CRISPR-Cas9 to silence candidate targets (e.g., cytochrome P450 enzymes) and assess metabolic stability .
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein binding partners in treated vs. untreated cells .
Data Contradiction Analysis
- Conflicting Solubility Data : Discrepancies in DMSO vs. aqueous solubility can arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .
- Bioactivity Variability : Differences in IC₅₀ values across studies may reflect assay conditions (e.g., serum concentration). Standardize protocols using guidelines like OECD 423 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
